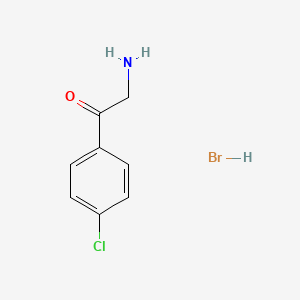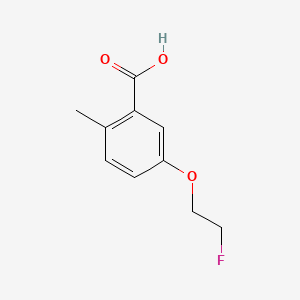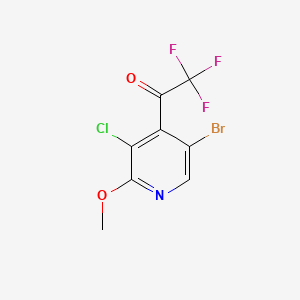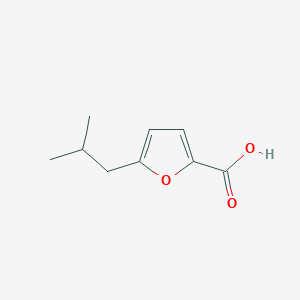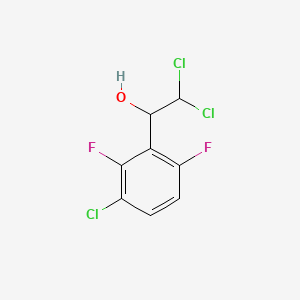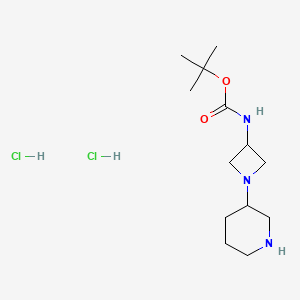
tert-Butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate dihydrochloride is a chemical compound with a complex structure that includes a piperidine ring and an azetidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate dihydrochloride typically involves multiple stepsThe reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, tert-Butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate dihydrochloride is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. It may be used in the development of new drugs or as a tool for understanding biological processes .
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It may be used in the treatment of various diseases or as a component of drug delivery systems .
Industry
In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable for applications in areas such as coatings, adhesives, and polymers .
Wirkmechanismus
The mechanism of action of tert-Butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl 3-(piperazin-1-yl)azetidine-1-carboxylate
- tert-Butyl 3-(piperidin-3-yl)azetidine-1-carboxylate
- tert-Butyl ((1-(piperidin-3-yl)azetidin-3-yl)methyl)carbamate
Uniqueness
tert-Butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate dihydrochloride is unique due to its specific combination of a piperidine ring and an azetidine ring. This structure provides distinct chemical properties that are not found in other similar compounds. These properties make it valuable for specific applications in research and industry .
Eigenschaften
Molekularformel |
C13H27Cl2N3O2 |
|---|---|
Molekulargewicht |
328.3 g/mol |
IUPAC-Name |
tert-butyl N-(1-piperidin-3-ylazetidin-3-yl)carbamate;dihydrochloride |
InChI |
InChI=1S/C13H25N3O2.2ClH/c1-13(2,3)18-12(17)15-10-8-16(9-10)11-5-4-6-14-7-11;;/h10-11,14H,4-9H2,1-3H3,(H,15,17);2*1H |
InChI-Schlüssel |
BVWLTBFWNFRYTC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1CN(C1)C2CCCNC2.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



